Cas no 2137763-71-2 (2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine)
2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-[5-methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine
- 2137763-71-2
- EN300-714758
- 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine
-
- Inchi: 1S/C9H14F5NO/c1-7(8(10,11)9(12,13)14)4-2-6(16-7)3-5-15/h6H,2-5,15H2,1H3
- InChI Key: PPRVONNKYJXZTI-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C1(C)CCC(CCN)O1)F
Computed Properties
- Exact Mass: 247.09955488g/mol
- Monoisotopic Mass: 247.09955488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 35.2Ų
2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714758-1.0g |
2-[5-methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine |
2137763-71-2 | 1g |
$0.0 | 2023-06-06 |
2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine
Chemical Compound CAS No. 2137763-71-2: 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine
The compound 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine, identified by the CAS registry number CAS No. 2137763-71-2, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of amines and features a complex structure that includes a pentafluoroethyl group, a methyl group, and an oxolane (tetrahydrofuran) ring. The combination of these groups imparts distinctive chemical and physical properties, making it a subject of interest in various scientific and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic transformations. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery, material science, and advanced chemical manufacturing. The presence of the pentafluoroethyl group significantly enhances the compound's stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
The structural integrity of 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amine is further highlighted by its ability to participate in various chemical reactions, including nucleophilic substitutions and amide bond formations. These reactions are pivotal in the development of novel pharmaceutical agents, where the compound serves as a versatile building block. Recent studies have demonstrated its potential in the creation of peptide-based drugs, where its unique functional groups facilitate specific interactions with biological targets.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and a boiling point around 140°C under standard conditions. Its solubility profile is highly dependent on the solvent used, with notable solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile. These characteristics make it suitable for use in various laboratory settings, including chromatographic separations and spectroscopic analyses.
The synthesis of CAS No. 2137763-71-2 typically involves a multi-step process that begins with the preparation of the pentafluoroethyl group using electrophilic fluorination techniques. This is followed by the construction of the oxolane ring through intramolecular cyclization reactions, which ensures the formation of the desired stereochemistry. The final step involves amine functionalization, which is achieved through nucleophilic substitution or reductive amination methods.
From an environmental standpoint, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity profiles. Studies indicate that it exhibits low acute toxicity and is not classified as hazardous under standard conditions. However, its potential long-term effects on ecosystems remain an area of active research.
In conclusion, 2-[5-Methyl-5-(pentafluoroethyl)oxolan-2-yl]ethan-1-amne represents a significant advancement in modern organic chemistry. Its unique structure, coupled with its versatile reactivity and favorable physical properties, positions it as a key player in diverse scientific domains. As research continues to uncover new applications for this compound, its role in advancing technological and medical innovations is expected to grow significantly.
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